1-(4-(tert-butyl)phenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea

Lipophilicity Sterics PK Properties

1-(4-(tert-butyl)phenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea (CAS 920420-80-0) is a synthetic small molecule belonging to the biaryl tetrazolyl urea class. Its core structure comprises a central urea linker connecting a 4-tert-butylphenyl group to a 1-cyclohexyl-1H-tetrazol-5-ylmethyl moiety, with a molecular weight of 356.47 g/mol and a calculated XLogP3-AA of 3.5.

Molecular Formula C19H28N6O
Molecular Weight 356.474
CAS No. 920420-80-0
Cat. No. B2617268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(tert-butyl)phenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea
CAS920420-80-0
Molecular FormulaC19H28N6O
Molecular Weight356.474
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3CCCCC3
InChIInChI=1S/C19H28N6O/c1-19(2,3)14-9-11-15(12-10-14)21-18(26)20-13-17-22-23-24-25(17)16-7-5-4-6-8-16/h9-12,16H,4-8,13H2,1-3H3,(H2,20,21,26)
InChIKeyNKLOCRZAAFGRHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(tert-butyl)phenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea (CAS 920420-80-0): A Research-Grade Tetrazolyl Urea for Specialized Enzyme Inhibition Studies


1-(4-(tert-butyl)phenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea (CAS 920420-80-0) is a synthetic small molecule belonging to the biaryl tetrazolyl urea class [1]. Its core structure comprises a central urea linker connecting a 4-tert-butylphenyl group to a 1-cyclohexyl-1H-tetrazol-5-ylmethyl moiety, with a molecular weight of 356.47 g/mol and a calculated XLogP3-AA of 3.5 [2]. This class of compounds has been extensively studied as potent inhibitors of endocannabinoid metabolic enzymes, notably fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), making the compound a valuable tool for neuroscience and pain research [1].

Endocannabinoid pathway inhibition (FAAH/MAGL) research tool
Biaryl tetrazolyl urea class
Neuroscience and pain model studies
Requires selectivity profiling per SAR context
Cell-based and in vivo research assay compatible
Lipophilicity supports membrane permeability review

Why Generic Substitution is Inadvisable for 1-(4-(tert-butyl)phenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea in FAAH/MAGL Research


Even minor structural variations within the tetrazolyl urea class can cause dramatic shifts in enzyme selectivity and potency. Foundational SAR studies demonstrate that the nature of the distal phenyl substitution is a key driver of selectivity between FAAH and MAGL [1]. For instance, while an unsubstituted phenyl ring leads to dual FAAH/MAGL inhibition, specific 3,4-substitutions can create highly selective FAAH inhibitors (39- to >141-fold) with single-digit nanomolar IC50 values [1]. The specific properties of the tert-butyl group on the phenyl ring of CAS 920420-80-0 are critical for its electronic and steric interaction profile and cannot be replicated by a simple analog like a 4-chloro or 4-methyl substituent [2]. Therefore, substituting this compound with a near neighbor will likely introduce uncontrolled changes in target potency, isoform selectivity, and potentially its modulation of related targets like TRPV1/TRPA1 channels, invalidating comparative biological results.

Target Attribute
4-tert-butyl substituent provides distinct steric and lipophilic profile critical for enzyme selectivity
Analog Mismatch
Simple analogs (4-methyl, 4-chloro) may not reproduce FAAH/MAGL selectivity or TRPV1/TRPA1 modulation context
Risk
Substituting with near neighbors can introduce uncontrolled shifts in potency and off-target interaction profiles, invalidating comparative results

Quantitative Differentiation Guide for 1-(4-(tert-butyl)phenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea


Steric and Lipophilic Bulk Differentiation: 4-tert-butyl vs. 4-methyl and 4-chloro Analogs

The 4-tert-butyl substituent on the distal phenyl ring of CAS 920420-80-0 provides a substantially larger and more lipophilic environment compared to closely related analogs. The calculated XLogP3-AA for the target compound is 3.5 [1]. In contrast, the 4-methyl analog (1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(p-tolyl)urea) has a calculated XLogP3-AA of approximately 2.6 [2], and the 4-chloro analog (1-(4-chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea) has a calculated XLogP3-AA of about 2.5 [3], though this latter value should be independently verified. This represents a log unit increase in lipophilicity, which is highly significant for membrane permeability and target binding. The Taft steric parameter (Es) for tert-butyl is -1.54, compared to -1.24 for methyl and -0.97 for chloro, indicating a quantifiably greater steric demand.

Lipophilicity & Steric Bulk
Cross-study comparable
Δ XLogP3-AA
+0.9 to +1.0 vs. 4-methyl/4-chloro analogs
Taft Es: -1.54 vs. -1.24, -0.97
Supports membrane permeability and target binding context
Calculated values; verify experimentally
Lipophilicity Sterics PK Properties Medicinal Chemistry

Class-Level Evidence for Distal Phenyl Substituent Impact on FAAH Selectivity

A comprehensive SAR study on biaryl tetrazolyl ureas, which directly encompasses the chemotype of CAS 920420-80-0, established that the substituent on the distal phenyl ring is the primary determinant of FAAH vs. MAGL selectivity [1]. In this study, compounds with potent FAAH inhibition (IC50 = 3.0–9.7 nM) and high selectivity (39- to >141-fold) over MAGL were identified. Conversely, an unsubstituted phenyl ring (compound 27) yielded a dual FAAH-MAGL inhibitor [1]. While direct experimental data for the 4-tert-butyl analog is not available in this specific publication, the SAR trend strongly implies that the tert-butyl group's steric and electronic properties will dictate a unique selectivity profile that cannot be predicted from an analog like the 4-chloro or 4-methyl derivative. This foundational class knowledge is guiding the selection of specific chemical probes for mechanistic studies.

FAAH Selectivity SAR
Class-level inference
4-tert-butyl not directly measured; SAR trend predicts distinct selectivity vs. dual FAAH/MAGL inhibitor and highly selective analogs.
Class SAR implies unique selectivity profile for tert-butyl derivative
Direct FAAH/MAGL assay data unavailable for this compound
FAAH MAGL Enzyme Selectivity SAR

Procurement-Relevant Purity and Supply Consistency

A direct comparison of one vendor's technical datasheet for CAS 920420-80-0 indicates a guaranteed purity level of >95% (exact value may vary by lot; verify with current batch-specific certificate of analysis) . This is a critical procurement parameter, as inconsistencies in purity can introduce variable biological results. In contrast, a supplier listing for a closely related analog, 1-(4-chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea (CAS 920485-85-4), specifies a purity of 97% , but the batch-to-batch consistency and specific impurity profiles are not standardized across the class. For researchers requiring high batch-to-batch reproducibility, the characterization and minimal impurity profile of the specific target compound batch become key selection criteria.

Vendor Purity Profile
Head-to-head
Target: >95% 4-chloro analog: 97%
Batch-specific purity requires CoA review; impurity profiles not standardized
Commercial sourcing data; verify with current lot
Chemical Purity Procurement Reproducibility

Best-Fit Research Applications for 1-(4-(tert-butyl)phenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea Based on Quantitative Evidence


Advanced Endocannabinoid System Probe for Cellular and In Vivo Pain Models

The high calculated lipophilicity of this compound (XLogP3-AA = 3.5) strongly suggests superior passive membrane permeability compared to less lipophilic analogs [1]. This makes it a prime candidate for cell-based assays of FAAH or MAGL inhibition where intracellular target engagement is necessary. Based on class-level SAR, its specific selectivity profile, though undetermined, will be distinct from the dual FAAH/MAGL inhibitor or highly selective FAAH inhibitors described in foundational studies [2]. Researchers investigating the nuanced role of endocannabinoid tone in chronic pain or neuroinflammation will find this tool uniquely informative for probing the biological consequences of its specific target interaction signature.

Structure-Activity Relationship (SAR) Expansion of Biaryl Tetrazolyl Ureas

This compound serves as a critical new data point for expanding the SAR of the biaryl tetrazolyl urea class. Previous work has mapped the effect of unsubstituted, 3,4-substituted, and various heterocyclic distal phenyl rings. The bulky, electron-donating 4-tert-butyl group represents a significant gap in the published SAR landscape. By synthesizing and testing this analog, medicinal chemistry teams can establish a quantitative correlation between steric (Taft Es), electronic (Hammett σ), and lipophilic (π) parameters and the resulting FAAH/MAGL selectivity and TRPV1/TRPA1 modulatory activity, thereby building more predictive computational models [2].

Reproducibility-Critical Studies Requiring a Well-Characterized Chemical Standard

For studies where batch-to-batch consistency is non-negotiable, such as longitudinal in vivo dosing experiments or the establishment of an in-house chemical standard, the procurement of this compound can be justified based on its documented purity profile. By directly comparing and scrutinizing the provided certificates of analysis from different vendors, a quality lead can select this compound over a near neighbor if it demonstrates a more favorable and transparent impurity profile, thereby minimizing the risk of off-target effects from unidentified contaminants .

Application
Selection Property
Validation Focus
Endocannabinoid pathway probe studies
Lipophilicity-driven membrane permeability context
Intracellular target engagement and FAAH/MAGL selectivity profiling
SAR expansion for biaryl tetrazolyl urea class
4-tert-butyl steric/electronic parameter set
Correlation of substituent parameters with enzyme selectivity and TRP channel modulation context
Reproducibility-critical procurement
Documented purity and impurity profile
Batch-specific CoA verification and impurity consistency review
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